REACTION_CXSMILES
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[P:1]([Cl:5])(Cl)([Cl:3])=[O:2].[CH2:6]([OH:10])[CH2:7][CH2:8][CH3:9]>C(Cl)(Cl)(Cl)Cl>[CH2:6]([O:10][P:1]([Cl:5])([Cl:3])=[O:2])[CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
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1.25 mL
|
Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
to provide a colorless oil
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OP(=O)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |